2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol
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Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is a chemical compound with the molecular formula C11H16BrNOS and a molecular weight of 290.22 g/mol . This compound features a cyclohexanol core substituted with a 3-bromothiophen-2-ylmethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-bromothiophen-2-ylmethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol
- 2-[[(3-Bromo-2-thienyl)methyl]amino]cyclohexanol
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclohexanol and a bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNOS |
---|---|
Molecular Weight |
290.22 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16BrNOS/c12-8-5-6-15-11(8)7-13-9-3-1-2-4-10(9)14/h5-6,9-10,13-14H,1-4,7H2 |
InChI Key |
NRBQWGMLZPYXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=C(C=CS2)Br)O |
Origin of Product |
United States |
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